4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
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Overview
Description
4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is a complex organic compound that features a benzofuran ring, a piperidine ring, and methoxy groups. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with potential anticancer properties.
Uniqueness
4-methoxy-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is unique due to its specific structure, which combines a benzofuran ring with a piperidine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-12-6-8-17(9-7-12)16(18)14-10-11-4-3-5-13(20-2)15(11)21-14/h3-5,10,12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFGTMBTOPGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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